Positional Isomer Differentiation: 6-Nitroindoline Mutagenicity Profile Versus 5-Nitro and 7-Nitro Analogs
The mutagenic activity of 6-nitroindoline in Salmonella typhimurium TA98 is distinctly different from that of 5-nitroindoline and 7-nitroindoline positional isomers. In a direct head-to-head comparison of 11 nitro derivatives, compounds bearing a nitro group at C5 or C6 demonstrated measurable mutagenic activity, whereas C4 and C7 nitro-substituted indolines exhibited only weak or non-mutagenic profiles [1]. This positional dependence establishes that 6-nitro-substituted indolines (including the target 5-methyl-6-nitro derivative) are not functionally equivalent to their 5-nitro or 7-nitro counterparts in genotoxicity applications.
| Evidence Dimension | Mutagenic activity classification in Salmonella TA98 |
|---|---|
| Target Compound Data | 6-nitro substitution: measurable mutagenic activity |
| Comparator Or Baseline | 5-nitroindoline: measurable mutagenic activity; 7-nitroindoline: weakly or non-mutagenic; 4-nitroindoline: weakly or non-mutagenic |
| Quantified Difference | Qualitative classification: C5 and C6 nitro positions confer activity; C4 and C7 nitro positions confer minimal or no activity |
| Conditions | Salmonella typhimurium strains TA98 and TA100; Ames test platform |
Why This Matters
For mutagenicity screening programs or studies requiring controlled genotoxic reference compounds, the 6-nitro substitution pattern yields a defined activity class distinct from C4/C7 isomers, enabling reproducible positive control selection.
- [1] Vance WA, Okine LK, Seifried HE, et al. Structure-activity relationships of nitro and methyl-nitro derivatives of indoline, indole, indazole and benzimidazole in Salmonella typhimurium. Mutat Res. 1986;173(3):169-176. doi:10.1016/0165-7992(86)90030-8. View Source
